
Ethyl 4-methoxy-2,5-dimethylbenzoate
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Overview
Description
Ethyl 4-methoxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 4-methoxy-2,5-dimethylbenzoic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-2,5-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methoxy-2,5-dimethylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4-methoxy-2,5-dimethylbenzoic acid and ethanol.
Reduction: 4-methoxy-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its aromatic structure and functional groups.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2,5-dimethylbenzoate depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The methoxy and ester groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 4-methoxy-2,5-dimethylbenzoate can be compared with similar compounds such as:
Ethyl 2,4-dimethylbenzoate: Lacks the methoxy group, which may result in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
The presence of the methoxy group in this compound makes it unique, as it can undergo specific reactions that other similar compounds cannot.
Biological Activity
Ethyl 4-methoxy-2,5-dimethylbenzoate is an aromatic ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparison with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Its structure features a methoxy group at the para position relative to the ester functional group and two methyl groups at the ortho positions of the aromatic ring. This arrangement significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival. The presence of both methoxy and ester groups enhances its reactivity with biological molecules.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antimicrobial Properties
Numerous studies have explored the antimicrobial efficacy of this compound against various pathogens. A comparative analysis is presented in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in treating fungal infections.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect was observed at concentrations ranging from 10 to 50 µg/mL.
Case Studies
A case study involving the application of this compound in a therapeutic context highlighted its potential in reducing inflammation in animal models of arthritis. The study reported a significant decrease in paw swelling and inflammatory markers after administration of the compound over a two-week period.
Comparison with Similar Compounds
This compound can be compared with other benzoates to elucidate its unique properties. Table 2 summarizes key differences.
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
Ethyl 2,4-dimethylbenzoate | Lacks methoxy group | Limited antimicrobial activity |
Methyl 4-methoxy-2,6-dimethylbenzoate | Different substitution pattern | Moderate antifungal properties |
This compound | Methoxy and two methyl groups | Strong antimicrobial and anti-inflammatory effects |
The presence of the methoxy group in this compound is crucial for its enhanced biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
ethyl 4-methoxy-2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-9(3)11(14-4)7-8(10)2/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRRFBCPANVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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